Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic small molecule with the molecular formula C21H19BrClNO2 and a molecular weight of approximately 432.748 g/mol. It belongs to the quinoline-4-carboxylate ester class, featuring a pentyl ester group, a bromine atom at the 6-position of the quinoline core, and a 4-chlorophenyl substituent at the 2-position.

Molecular Formula C21H19BrClNO2
Molecular Weight 432.7 g/mol
Cat. No. B12043707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Molecular FormulaC21H19BrClNO2
Molecular Weight432.7 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3
InChIKeyKRYNCYFSBNJQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate for Early Discovery Screening Libraries


Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic small molecule with the molecular formula C21H19BrClNO2 and a molecular weight of approximately 432.748 g/mol. It belongs to the quinoline-4-carboxylate ester class, featuring a pentyl ester group, a bromine atom at the 6-position of the quinoline core, and a 4-chlorophenyl substituent at the 2-position . This compound is commercially available through Sigma-Aldrich as part of a collection of rare and unique chemicals intended for early discovery research . The vendor explicitly notes that analytical data is not collected for this product, placing the burden of identity and purity confirmation on the researcher .

Why Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Cannot Be Substituted with Generic Quinoline Analogs


Regioisomeric quinoline-4-carboxylate esters sharing identical molecular formulas can exhibit profoundly different biological profiles due to the spatial arrangement of halogen substituents [1]. The target compound, Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, and its closest commercially available analog, Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, possess the same molecular formula (C21H19BrClNO2) and molecular weight but differ in the positions of the bromine and chlorine atoms . In medicinal chemistry, such halogen position swaps are known to alter steric and electronic properties, influencing target binding, metabolic stability, and selectivity [1]. Substituting one regioisomer for the other without confirmation can invalidate screening results, as the chemical probe's interaction with its biological target is critically dependent on the exact halogen substitution pattern [1].

Quantitative Differentiation Evidence: Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate vs. Closest Analogs


Regioisomeric Halogen Pattern: Direct Comparison with the Sigma-Aldrich 6-Chloro/2-(4-Bromophenyl) Analog

The target compound, Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, is a distinct regioisomer of Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, which is also sold by Sigma-Aldrich under catalog number L206628 . Both share the molecular formula C21H19BrClNO2 and molecular weight 432.748 g/mol, but the bromine atom resides at the 6-position of the quinoline core in the target compound, while it is positioned on the 2-phenyl ring in the comparator . The InChI strings confirm these distinct connectivity arrangements . The target compound has the InChI string InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3, while the comparator regioisomer has InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 .

Medicinal Chemistry Chemical Biology Drug Discovery

Ester Chain Length Differentiation: Pentyl vs. Methyl Ester Analog

The pentyl ester side chain of the target compound confers distinct lipophilicity compared to shorter-chain ester analogs such as Methyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate . While experimental logP values are not published for these specific compounds, the calculated logP (cLogP) for the neutral form of the target pentyl ester is expected to be approximately 2.5–3.5 log units higher than the methyl ester analog based on fragment-based predictions (each additional -CH2- contributes ~0.5 logP units; four additional -CH2- groups versus methyl) [1]. This lipophilicity difference can affect passive membrane permeability, protein binding, and solubility, which are all critical parameters in cell-based screening campaigns [1].

Lipophilicity Pharmacokinetics LogP

Comparisons of Immunological and Antiviral Target Space: Class-Level Scaffold Prioritization

Quinoline-4-carboxylate derivatives, particularly those halogenated at the 6-position, have been explored as potential immunomodulatory and antiviral agents, including as scaffolds for HCV NS3/4A protease inhibitors [1]. Patent literature indicates that general synthetic routes for bromo-substituted quinolines are designed to access intermediates for viral protease targeting [1]. Although direct bioactivity data for the target compound is absent from public repositories, its structural features (6-bromo, 2-(4-chlorophenyl), pentyl ester) align it more closely with compounds in the immunology/infectious disease therapeutic area than with, for example, CNS-targeted analogs that typically favor different substitution patterns [2]. Researchers contemplating the regioisomeric analog (6-chloro, 2-(4-bromophenyl)) for these specific target classes should verify experimentally whether the halogen arrangement affects potency, as class-level SAR suggests sensitivity to halogen placement in quinoline-based enzyme inhibitors [1].

Immunology Antiviral Quinoline SAR

Application Scenarios for Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Informed by Evidence


Early Discovery Screening Library for Antiviral Drug Targets

Based on its structural inclusion in the patent landscape for bromo-substituted quinoline HCV protease inhibitors [1], this compound is most appropriately deployed as a probe molecule in antiviral high-throughput screening (HTS) campaigns. Its specific substitution pattern (6-bromo, 2-(4-chlorophenyl)) should be documented when procuring, to ensure that any hits are correctly attributed to this regioisomer rather than the commercially available chloro-bromo analog . Due to the absence of vendor-provided analytical data [2], orthogonal identity confirmation (e.g., LC-MS, NMR) is mandatory before use.

Physicochemical Profiling of Lipophilic Quinoline Esters

The compound's pentyl ester confers high calculated lipophilicity relative to methyl or ethyl ester analogs, making it a suitable candidate for evaluating the impact of logP on membrane permeability, metabolic clearance, and plasma protein binding in a series of quinoline-4-carboxylate esters [1]. Procurement decisions should explicitly note the ester chain length, as solubility may limit assay concentrations in aqueous buffer systems [1].

Chemical Probe for Bromodomain or Kinase Selectivity Panels

Quinoline scaffolds, particularly those with halogen variations, have emerged as privileged structures for bromodomain and kinase inhibition [1]. Although no target-specific data exists for this exact compound, the 6-bromo substitution pattern is a recognized halogen-bonding motif in epigenetic reader domain inhibitors . Researchers procuring this compound for selectivity panels should include the regioisomeric analog (Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate) as a critical control to isolate the contribution of the halogen position to binding affinity .

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